1-(3-Methanesulfonylphenyl)prop-2-en-1-one

Description

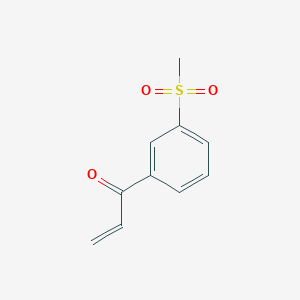

1-(3-Methanesulfonylphenyl)prop-2-en-1-one is a chalcone derivative characterized by a propenone backbone (Ar–CO–CH=CH–Ar') with a methanesulfonyl (–SO₂CH₃) substituent at the 3-position of the phenyl ring. Chalcones are α,β-unsaturated ketones widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The methanesulfonyl group, a strong electron-withdrawing moiety, may enhance metabolic stability and influence intermolecular interactions, such as hydrogen bonding and electrostatic effects, which are critical for pharmacological activity .

Properties

Molecular Formula |

C10H10O3S |

|---|---|

Molecular Weight |

210.25 g/mol |

IUPAC Name |

1-(3-methylsulfonylphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C10H10O3S/c1-3-10(11)8-5-4-6-9(7-8)14(2,12)13/h3-7H,1H2,2H3 |

InChI Key |

DVZWPYSAEGZMFK-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one,1-[3-(methylsulfonyl)phenyl]- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an acetophenone derivative in the presence of a base such as sodium hydroxide in ethanol . The reaction conditions are generally mild, and the product is obtained through crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one,1-[3-(methylsulfonyl)phenyl]- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions typically yield alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the α, β-unsaturated carbonyl system.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) under acidic conditions.

Major Products

Oxidation: Epoxides, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Halogenated derivatives.

Scientific Research Applications

Pharmacological Properties of Chalcones

Several studies have investigated the pharmacological effects of chalcones, including their potential applications in managing diabetes . The findings can be summarized as follows:

Anti-Diabetic Effects:

- Inhibition of α-Glucosidase: Some chalcones have demonstrated the ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. For example, intermediate chalcones have shown an IC50 value of 15 mg/ml in α-glucosidase inhibitory assays . Similarly, fluoro-substituted tris-chalcones derivatives (5a-5i) have shown α-glycosidase inhibition with an IC50 value of 22.5 μM .

- Hypoglycemic Activity: Certain chalcone derivatives have exhibited hypoglycemic effects in animal models. For instance, in STZ-induced diabetic rats, chalcones have been shown to reduce blood glucose levels at doses of 10–20 mg/kg bw . Additionally, some sulfonylurea chalcones (1-3) displayed hypoglycemic activity comparable to that of gliclazide in normoglycemic rabbits .

- Improved Glucose Tolerance and Insulin Secretion: Naphthylchalcones, when tested in STZ-induced diabetic rats, improved glucose tolerance and increased insulin secretion at a dose of 10 mg/kg bw .

Anti-inflammatory Effects:

Some chalcones have demonstrated anti-inflammatory properties by inhibiting COX-1, COX-2, and TNF-α .

- (5-Methoxy-1H-indol-3-yl)-1-(4-(methylsulfonyl) phenyl) prop-2-en-1-one: This compound was found to inhibit COX-1 with an IC50 value of 24.5 μg/ml but had no effect on COX-2 .

- Licochalcone A: A natural chalcone from Glycyrrhiza inflata batalin, Licochalcone A, inhibits both COX-1 and COX-2 with IC50 values of 0.94 μg/ml and 1.93 μg/ml, respectively .

Tables of Chalcones and Their Pharmacological Activities

| Chalcones/source | Experimental model/method | Type of study | Results/mechanisms | Ref |

|---|---|---|---|---|

| 1-{3-[3-(substituted phenyl) prop-2-enoyl] phenyl} thioureas/synthesized | STZ-induced diabetic rats | In vivo | Anti-hyperglycemic: ↓blood glucose level normalization of serum biochemical parameters 10–20 mg/kg, bw | (Acharjee et al., 2018) |

| Intermediate chalcones 1–24/synthesized | α-Glucosidase inhibitory assay | In vitro | ↓α-glucosidase IC 50 = 15 mg/ml | (Ansari et al., 2005) |

| Chalcone derivatives (MVC1-MVC5)/synthesized | Glucose uptake in yeast cells | In vitro | Chalcones MCV4, MCV5: ↑ glucose uptake IC 50 = 5–15 mg/ml | (Asogan and Aupati, 2016) |

| Chalcone derivatives/synthesized | STZ-induced diabetic rats | In vivo | Anti-hyperglycemic: ↓blood glucose level 10 mg/kg bw | (Alberton et al., 2008) |

| Chana chalcone derivatives/synthesized | α-Glucosidase assay dipeptidyl peptidase-4 Adipocyte differentiation | In vitro | Chana 1: ↓α-glucosidase, ↓DPP-4 ↑adipocyte differentiation IC 5 = 250 μM/L | (Bak et al., 2011) |

| Fluoro-substituted tris-chalcones derivatives (5a-5i)/synthesized | α-Glucosidase inhibitory assay | In vitro | Chalcones 5a-5i: ↓α-glycosidase IC 50 = 22.5 μM | (Burmaoglu et al., 2019) |

| Hydroxyl chalcones and bis-chalcones (1a-1m) and (2a-2m)/synthesized | α-Glucosidase assay Kinetics of enzyme inhibition Glucose level | In vitro | ↓α-glucosidase Chalcones 2c, 2g, 2j,2l, are noncompetitive inhibitors Chalcone2g: ↓blood glucose level | (Cai et al., 2017) |

| Prenylated chalcones (3, 4, 7) Flavanone-coupled chalcones (9, 12, 13)/natural from Boesenbergia rotunda (L.) mansf | α-Glucosidase inhibitory assay | In vitro | ↓α-glucosidase, IC 50 = 1.2–20 μg/ml | (Chatsumpun et al., 2017) |

| Chalcones/source | Mechanism | Results | Ref |

|---|---|---|---|

| 5′-Chloro-2′-hydroxy-4′6′-dimethyl-3, 4, 5 -Trimethoxy-chalcone/synthesized | ↓ COX-1 ↓ COX-2 ↓ TNF-α | IC 50 = 87.6 µM IC 50 = 88.0 µM IC 50 = 5–10 µM | (Bano et al., 2013) |

| 3-(5-bromo-1H-indol-3-yl)-1-(4-cyanophenyl) prop-2-en-1-one/synthesized | ↓ COX-1 ↓ COX-2 | IC 50 = 23.2 ± 0.5 μg/ml IC 50 = 27.1 ± 2.5 μg/ml | (Özdemir et al., 2015) |

| (5-Methoxy-1H-indol-3-yl)-1-(4-(methylsulfonyl) phenyl) prop-2-en-1-one/synthesized | ↓ COX-1 | IC 50 = 24.5 μg/ml no effect on COX-2 | (Özdemir et al., 2015) |

| Hydroxy-3,4,6-trimethoxychalcone/natural from Toussaintia orientalis verdc | ↓ COX-1 | IC 50 = 9565 μg/ml no effect on COX-2 | (Nyandoro et al., 2012) |

| Licochalcone A/natural from Glycyrrhiza inflata batalin | ↓ COX-1 ↓ COX-2 | IC 50 = 0.94 μg/ml IC 50 = 1.93 μg/ml | (Okuda-Tanino et al., 2017) |

Further Research

Mechanism of Action

The mechanism of action of 2-Propen-1-one,1-[3-(methylsulfonyl)phenyl]- involves its interaction with various molecular targets. The α, β-unsaturated carbonyl system allows it to act as a Michael acceptor, facilitating the formation of covalent bonds with nucleophiles. This interaction can inhibit enzymes and modulate signaling pathways, leading to its biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Chalcone derivatives vary in substituents on the aryl rings, significantly altering their electronic and steric profiles. Below is a structural comparison with key analogs:

Key Observations :

- Electron-withdrawing groups (e.g., –SO₂CH₃, –Cl) increase electrophilicity of the α,β-unsaturated system, enhancing reactivity toward nucleophiles (e.g., thiols in enzyme active sites) .

- Methanesulfonyl vs.

Physicochemical Properties

The methanesulfonyl group impacts solubility, melting points, and crystallinity:

Notes:

- The –SO₂CH₃ group reduces solubility in polar solvents but improves stability in biological matrices .

- Lower HOMO energies (as seen in methoxy analogs) correlate with increased stability against oxidation .

Anticancer Activity

Antimicrobial Activity

Mechanistic Insights :

Biological Activity

1-(3-Methanesulfonylphenyl)prop-2-en-1-one is a compound belonging to the chalcone class, which is characterized by a three-carbon α,β-unsaturated carbonyl system connecting two aromatic rings. Chalcones and their derivatives have garnered attention due to their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of this compound is C10H11O3S, with a molecular weight of approximately 213.26 g/mol. The presence of the methanesulfonyl group enhances its chemical reactivity and potential biological activity.

Antioxidant Activity

Chalcones, including this compound, are known for their antioxidant properties. A study evaluating methoxylated chalcones indicated that structural modifications significantly influence antioxidant activity. The presence of electron-donating groups such as methoxy or sulfonyl groups was associated with enhanced radical scavenging capabilities .

Table 1: Antioxidant Activity Comparison

| Compound | % Inhibition (DPPH Assay) | Standard (BHA) |

|---|---|---|

| This compound | TBD | 72% |

| Compound 1b | 68% | |

| Compound 1o | 71% |

Antimicrobial Activity

The antimicrobial properties of chalcones have been extensively studied. Research indicates that compounds with methanesulfonyl substitutions exhibit significant antibacterial and antifungal activities. For instance, compounds structurally similar to this compound demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity Data

| Compound | MIC (µg/ml) | Activity Type |

|---|---|---|

| This compound | TBD | Antibacterial |

| Compound 1c | 10-30 | Antibacterial |

| Compound 1j | 15-25 | Antibacterial |

| Compound 1k | TBD | Antifungal |

Anti-inflammatory Activity

Chalcone derivatives have also been investigated for their anti-inflammatory effects. A related study on cyclooxygenase (COX) inhibition revealed that certain chalcone derivatives could effectively inhibit COX enzymes, which play a crucial role in inflammatory processes . While specific data on this compound's COX inhibition is limited, its structural similarities to other active compounds suggest potential in this area.

Case Studies

Several case studies have highlighted the therapeutic potential of chalcones:

- Study on Methoxylated Chalcones : This study synthesized various methoxylated chalcones and evaluated their biological activities. The findings suggested that modifications in the aromatic ring significantly affected both antioxidant and antimicrobial activities .

- Evaluation of Novel Heterocyclic Chalcones : Research demonstrated that heterocyclic chalcones exhibited broad-spectrum antimicrobial activity, reinforcing the notion that structural diversity within chalcone derivatives can lead to enhanced biological efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(3-Methanesulfonylphenyl)prop-2-en-1-one, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation , where 3-methanesulfonylacetophenone reacts with an aldehyde in ethanol under basic conditions (e.g., NaOH) at room temperature . Purification typically involves recrystallization using ethanol or column chromatography with hexane/ethyl acetate gradients. Purity validation requires HPLC (>95%) and melting point analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- 1H/13C NMR : To confirm the enone structure (α,β-unsaturated ketone protons at δ 6.5–7.5 ppm) and sulfonyl group integration .

- FT-IR : Detection of C=O stretching (~1680 cm⁻¹) and S=O symmetric/asymmetric vibrations (~1150/1300 cm⁻¹) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns .

Q. How does the methanesulfonyl group influence the compound’s solubility and stability?

- Methodological Answer : The electron-withdrawing methanesulfonyl group enhances solubility in polar solvents (e.g., DMSO, ethanol) due to increased polarity. Stability assessments via TGA/DSC reveal decomposition temperatures >200°C, indicating thermal robustness. Accelerated stability studies (40°C/75% RH for 6 months) are recommended for long-term storage .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and theoretical NMR chemical shifts?

- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to calculate NMR shifts. Compare computed values (e.g., using Gaussian or ORCA) with experimental data. Deviations >0.5 ppm may indicate conformational flexibility or solvent effects. Cross-validation with X-ray crystallography (e.g., C=O bond length ~1.22 Å) improves accuracy .

Q. What experimental designs mitigate organic degradation during prolonged reaction monitoring?

- Methodological Answer : To minimize degradation:

- Use inert atmospheres (N2/Ar) and anhydrous solvents.

- Implement real-time monitoring via inline FT-IR or Raman spectroscopy to track reaction progress without sample extraction.

- For long-term studies, cool samples to 4°C to slow decomposition, as demonstrated in wastewater matrix stability experiments .

Q. How can the compound’s reactivity in Michael addition reactions be systematically studied?

- Methodological Answer : Design a kinetic study under varying conditions (temperature, solvent polarity, nucleophile strength). Use UV-Vis spectroscopy to monitor enone conjugation loss (λmax ~300 nm). Compare results with DFT-calculated electrophilicity indices (e.g., Fukui functions) to correlate reactivity with electronic effects .

Q. What strategies validate biological activity when commercial assays yield contradictory results?

- Methodological Answer :

- Perform dose-response curves (IC50/EC50) across multiple assays (e.g., enzymatic inhibition, cell viability).

- Use orthogonal techniques (e.g., SPR for binding affinity, molecular docking for target interaction analysis).

- Reference sulfone derivatives’ known activities (e.g., antiviral, antimicrobial) as benchmarks .

Data Contradiction Resolution

Q. How to address inconsistent yields in scaled-up Claisen-Schmidt condensations?

- Methodological Answer :

- Optimize stoichiometry (1:1.2 ketone:aldehyde ratio) and mixing efficiency (use a flow reactor for homogeneity).

- Characterize byproducts via LC-MS and adjust reaction time/temperature.

- Refer to limitations in batch reactor scalability noted in HSI pollution studies, emphasizing controlled heating rates .

Q. What analytical workflows confirm structural identity when crystallography fails?

- Methodological Answer : Combine:

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations.

- IR-coupled DFT simulations : Match vibrational modes.

- Elemental Analysis : Validate C, H, N, S content within 0.3% error .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Melting Point | 142–144°C | |

| LogP (Calculated) | 1.98 (Predicted via ChemAxon) | |

| TGA Decomposition | 215°C (onset) | |

| HPLC Purity | 98.5% (C18, 70:30 MeOH/H2O) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.